2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid
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Overview
Description
2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid is a natural product found in Streptomyces with data available.
Scientific Research Applications
Computational Peptidology and Drug Design
Computational peptidology, using conceptual density functional theory, has been applied to study the chemical reactivity of peptides, including those related to the chemical structure . This approach helps in predicting molecular properties, identifying active sites, and determining pKa values, essential for drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Synthesis of Complex Molecules
Research has been conducted on the synthesis of complex molecules, including those similar to the given compound, through various chemical processes. This includes the synthesis of aryl-tethered 2-aminobenzylamines, which are achieved through base catalyzed ring transformations and hydrolysis, highlighting innovative methods in chemical synthesis (Farhanullah, Samrin, & Ram, 2007).
Peptide Synthesis and Analysis
Studies on peptide synthesis, incorporating amino acids similar to those in the target compound, have been conducted. This includes the synthesis of tri-, penta-, and heptapeptides, employing techniques like peptide-coupling methods and fragment coupling. These peptides have been analyzed using NMR and other techniques, contributing to a deeper understanding of peptide chemistry (Seebach, Studer, Pfammatter, & Widmer, 1994).
Antiviral Research
Compounds structurally related to the specified chemical have been investigated for their antiviral properties. This includes the study of pyrimidine derivatives, which have shown activity against viruses like HIV-1, suggesting potential applications in antiviral drug development (Holý et al., 2002).
Antitumor Activities
Research on derivatives of similar compounds has revealed potential antitumor activities. This includes the study of specific enantiomers, highlighting the importance of stereochemistry in the development of anticancer drugs (Xiong Jing, 2011).
properties
CAS RN |
114797-06-7 |
---|---|
Product Name |
2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid |
Molecular Formula |
C40H51N9O13S |
Molecular Weight |
898 g/mol |
IUPAC Name |
2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C40H51N9O13S/c1-47(35(56)27(44-33(55)19-41)15-21-5-3-7-23(50)13-21)29(18-30(52)26(42)10-12-63-2)34(43)36(57)49(39(60)45-28(38(58)59)16-22-6-4-8-24(51)14-22)20-25-17-31(53)37(62-25)48-11-9-32(54)46-40(48)61/h3-9,11,13-14,20,26-29,31,34,37,50-51,53H,10,12,15-19,41-43H2,1-2H3,(H,44,55)(H,45,60)(H,58,59)(H,46,54,61)/b25-20+/t26-,27-,28?,29?,31?,34?,37?/m0/s1 |
InChI Key |
MPTMYAPJXMRAGQ-AZRLKSMXSA-N |
Isomeric SMILES |
CN(C(CC(=O)[C@H](CCSC)N)C(C(=O)N(/C=C/1\CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N)C(=O)[C@H](CC4=CC(=CC=C4)O)NC(=O)CN |
SMILES |
CN(C(CC(=O)C(CCSC)N)C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N)C(=O)C(CC4=CC(=CC=C4)O)NC(=O)CN |
Canonical SMILES |
CN(C(CC(=O)C(CCSC)N)C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N)C(=O)C(CC4=CC(=CC=C4)O)NC(=O)CN |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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